1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol is a chemical compound that features a morpholine ring substituted with a fluoropropanol group
Preparation Methods
The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylmorpholine with a fluorinated propanol derivative under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol, and may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like halides or amines, forming new derivatives
Scientific Research Applications
1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-(2,2-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one: This compound features a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical and biological properties.
1-(2,2-Dimethylmorpholin-4-yl)-4-propylcycloheptyl]methanamine: This compound has a different substituent on the morpholine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18FNO2 |
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Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
InChI Key |
OSNAWGBNCUPUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)CC(CF)O)C |
Origin of Product |
United States |
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